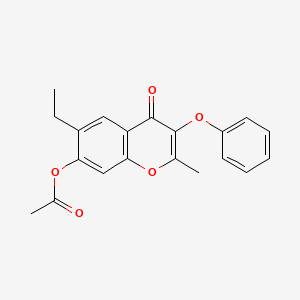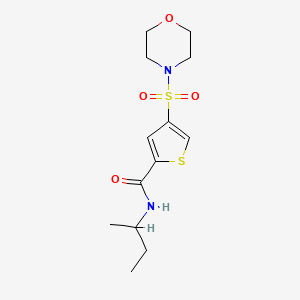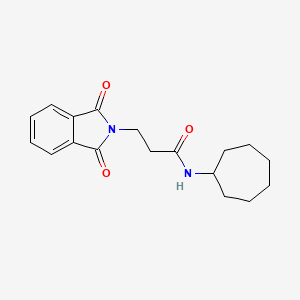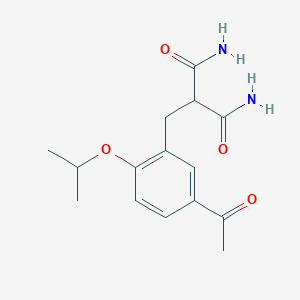
6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate is a synthetic compound with various applications in scientific research. It is also known as Coumarin 151 or Ethyl 2-methyl-4-oxo-3-phenoxy-6-(2-oxopropyl)-4H-chromene-7-carboxylate. This compound belongs to the class of coumarin derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Synthesis and Characterization
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate has been utilized in the synthesis of various novel compounds, characterized by techniques like IR, NMR, and mass spectral studies. These synthesized compounds were evaluated for their antibacterial and antifungal activities, suggesting potential in antimicrobial research (Jyothi et al., 2017).
Antimicrobial Activity
- Several studies have explored the antimicrobial properties of compounds synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate. This includes research on novel coumarin derivatives with significant antibacterial and antifungal activities, indicating its potential in developing new antimicrobial agents (Medimagh-Saidana et al., 2015).
Chemical Structure and Analysis
- Detailed chemical structure and analysis of related compounds, including ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate, have been conducted using methods like single crystal X-ray diffraction studies. These studies contribute to a deeper understanding of the molecular structures and intermolecular interactions of such compounds (M. Jyothi et al., 2017).
Antioxidative and Anti-inflammatory Properties
- Compounds derived from ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate have shown antioxidative and anti-inflammatory properties. A study on a highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia indicated significant antioxidative activity and inhibition of pro-inflammatory enzymes (Makkar & Chakraborty, 2018).
Application in Organic Synthesis
- The compound has been used in various organic reactions and syntheses, highlighting its versatility in organic chemistry. This includes its role in the synthesis of chromone-pyrimidine coupled derivatives and thiazolidin-4-ones, which demonstrates its utility in creating a wide range of chemical entities for further exploration (Tiwari et al., 2018).
Molecular Dynamics and Imaging Studies
- Ethyl 2-{7-[(6-bromohexyl)oxy]-2-oxo-2H-chromen-4-yl}acetate and similar compounds have been synthesized as fluorescent probes for membrane and cell dynamics studies, indicating its potential in biological imaging and molecular dynamics research (García-Beltrán et al., 2014).
Cardioprotective Effects
- Derivatives of 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate have shown potential cardioprotective effects. A study involving (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide demonstrated protective effects against cardiac remodeling in myocardial infarction models (Emna et al., 2020).
Propriétés
IUPAC Name |
(6-ethyl-2-methyl-4-oxo-3-phenoxychromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-14-10-16-18(11-17(14)24-13(3)21)23-12(2)20(19(16)22)25-15-8-6-5-7-9-15/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYBYFBOOULAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5568461.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)
![N'-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-methylethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B5568489.png)
![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)
![1-iodo-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5568492.png)

![1-[(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5568511.png)



